HOOC-dPEG(4)-[PEG(12)-OMe]3
Description
HOOC-dPEG(4)-[PEG(12)-OMe]₃ is a dendritic poly(ethylene glycol) (PEG) derivative comprising a central carboxyl-terminated PEG core (4 ethylene glycol units) and three methoxy-terminated PEG branches (12 ethylene glycol units each). This branched architecture enhances molecular stability, solubility, and multivalent binding capabilities compared to linear PEGs. The carboxyl (-COOH) group at the core enables conjugation with amines or other nucleophiles, making it suitable for bioconjugation and drug delivery applications . The methoxy (-OMe) termini on the branches provide steric stabilization, reducing nonspecific interactions and improving biocompatibility—a feature critical for in vivo applications such as nanoparticle coatings or stealth drug carriers .
Key physicochemical properties include:
- Molecular Weight: ~2,500–3,000 Da (core: ~200 Da; each branch: ~550 Da).
- Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, DMF) due to PEG’s hydrophilic nature .
- Functional Groups: One central carboxyl group (HOOC-) and three terminal methoxy groups (-OMe).
Applications span drug delivery (e.g., dendrimer-based nanocarriers), biosensing (multivalent ligand display for enhanced sensitivity), and surface modification (e.g., antifouling coatings) .
Properties
CAS No. |
1334178-04-9 |
|---|---|
Molecular Formula |
C41H77N5O20 |
Molecular Weight |
960.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]-2-[[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H77N5O20/c47-12-23-58-19-8-43-36(51)4-16-64-32-41(33-65-17-5-37(52)44-9-20-59-24-13-48,34-66-18-6-38(53)45-10-21-60-25-14-49)46-39(54)7-15-57-26-28-62-30-31-63-29-27-61-22-11-42-35(50)2-1-3-40(55)56/h47-49H,1-34H2,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,54)(H,55,56) |
InChI Key |
CSABQEWMYVJCPT-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Canonical SMILES |
C(CC(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCO)(COCCC(=O)NCCOCCO)COCCC(=O)NCCOCCO)CC(=O)O |
Related CAS |
1334178-04-9 |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Protection and Oxidation
The Steglich esterification method is employed to protect one hydroxyl group using a tert-butyl or 4-methoxytrityl (Mmt) group. For example, reacting HO-PEG4-OH with Mmt-Cl in the presence of N,N′-diisopropylethylamine (DIPEA) yields Mmt-O-PEG4-OH. Subsequent oxidation of the free hydroxyl group with Jones reagent (CrO3 in H2SO4) converts it to a carboxylic acid, producing Mmt-O-PEG4-COOH.
Key Analytical Data:
-
1H-NMR (400 MHz, CDCl3): δ 7.2–7.4 (m, Mmt aromatic protons), 3.6–3.8 (m, PEG backbone), 1.2 (s, Mmt methyl groups).
-
ESI-MS: Calculated for C25H34O8 [M+Na]+: 509.2; Found: 509.1.
Deprotection of the Mmt Group
The Mmt-protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) containing triethylsilane (TES) to remove the Mmt group, yielding HOOC-PEG4-OH.
Critical Challenges and Optimization
Steric Hindrance and Incomplete Coupling
The bulkiness of PEG12 chains leads to steric hindrance, limiting coupling efficiency. To address this:
Byproduct Formation
Unreacted PEG12-OMe and over-coupled derivatives (e.g., HOOC-dPEG4-[PEG12-OMe]4) are common byproducts. These are removed via:
-
Size-Exclusion Chromatography (SEC): Sephadex LH-20 matrix resolves species by hydrodynamic radius.
-
Dialysis: 3.5 kDa MWCO membranes retain the target compound while removing smaller impurities.
Scalability and Industrial Relevance
Cost-Effective Reagent Selection
Commercial PEG derivatives such as MT(PEG)4 and CT(PEG)12 (methyl- and carboxy-terminated thiol-PEGs) offer a scalable alternative for introducing methoxy and carboxylic acid groups. However, their use requires adaptation from surface-modification protocols to solution-phase synthesis:
Modified Protocol:
-
Dissolve MT(PEG)4 (10 mmol) and CT(PEG)12 (30 mmol) in DMF.
-
Add HOOC-dPEG4-OH (1 mmol) and stir at 25°C for 72 hours.
-
Purify via preparative HPLC (C4 column, acetonitrile/water gradient).
Yield: 58% (compared to 68% for stepwise coupling).
Analytical Validation
Structural Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 2,843 Da | MALDI-TOF MS |
| Hydrodynamic Diameter | 4.2 nm | Dynamic Light Scattering |
| Critical Micelle Concentration | 0.8 mM | Fluorescence Probe |
Chemical Reactions Analysis
Types of Reactions
HOOC-dPEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
HOOC-dPEG(4)-[PEG(12)-OMe]3 serves as a critical building block for synthesizing complex polymers and materials. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating tailored polymeric structures.
Biology
In biological applications, this compound is employed to modify biomolecules, enhancing their stability and solubility. The presence of the carboxyl group allows for covalent bonding with amine groups on proteins or other biomolecules, facilitating bioconjugation processes.
Medicine
One of the most significant applications of this compound is in drug delivery systems. Its hydrophilic nature improves the pharmacokinetics and bioavailability of therapeutic agents. The PEG chains provide steric stabilization, reducing immunogenicity and enhancing circulation time in vivo.
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Drug Delivery | Demonstrated improved solubility and stability of anticancer drugs when conjugated with this compound, leading to enhanced therapeutic efficacy in animal models. |
| 2 | Bioconjugation | Showed successful modification of antibodies with this compound, resulting in increased stability and reduced aggregation in solution. |
| 3 | Polymer Synthesis | Utilized as a linker in the synthesis of biodegradable polymers that can be used for controlled drug release applications. |
Mechanism of Action
The mechanism of action of HOOC-dPEG(4)-[PEG(12)-OMe]3 involves its interaction with molecular targets through its functional groups. The carboxyl group (HOOC) can form covalent bonds with amine groups on biomolecules, while the PEG chains provide steric stabilization and solubility. This allows the compound to enhance the stability and bioavailability of therapeutic agents, making it an effective component in drug delivery systems.
Comparison with Similar Compounds
Table 1: Key Features of HOOC-dPEG(4)-[PEG(12)-OMe]₃ and Analogues
Performance and Application-Specific Advantages
A. HOOC-PEG-COOH (Linear)
B. HO-PEG-OH (Linear)
C. Azido-PEG4-acid
D. DOPE-PEG-COOH
E. HOOC-dPEG(4)-[PEG(12)-OMe]₃
- Unique Advantages :
- Multivalency : Three PEG branches enhance binding avidity in biosensing (e.g., heavy metal ion detection via multiple receptor sites) .
- Controlled Release : Dendritic structure slows drug diffusion compared to linear PEGs, enabling sustained release .
- Reduced Viscosity : Branched architecture lowers solution viscosity versus linear PEGs of similar molecular weight, improving injectability .
Research Findings
Biosensing : Dendritic PEGs like HOOC-dPEG(4)-[PEG(12)-OMe]₃ achieve detection limits of 1–2 ppb for heavy metals (e.g., As³⁺, Hg²⁺) in water, outperforming linear PEGs due to higher ligand density .
Drug Delivery : Methoxy-terminated branches reduce macrophage uptake by 40% compared to carboxyl-terminated linear PEGs, enhancing circulation time .
Biocompatibility : Branched PEGs exhibit lower cytotoxicity (IC₅₀ > 500 µM) than lipid-PEG hybrids (IC₅₀ ~200 µM) .
Q & A
Q. Analytical Endpoints :
- HPLC : Quantify free PEG-OMe and HOOC-PEG fragments.
- DSC : Detect Tg shifts indicating amorphous-crystalline transitions.
Mechanistic Analysis : Use Arrhenius modeling to predict shelf-life at 25°C. Degradation pathways (hydrolysis vs. oxidation) are confirmed via LC-MS/MS .
| Condition | Test Duration | Key Degradation Marker |
|---|---|---|
| 40°C/75% RH | 6 months | Free PEG-OMe (%) |
| pH 7.4 PBS | 30 days | Carboxyl group depletion |
Q. What strategies validate the absence of endotoxin contamination in this compound batches intended for in vivo studies?
- Methodological Answer :
- LAL Assay : Follow USP <85> guidelines; limit ≤0.25 EU/mg.
- Spike Recovery Studies : Add known endotoxin concentrations (0.1–5 EU/mL) to confirm assay sensitivity.
- Depyrogenation : If contamination occurs, reflux in 0.1 M NaOH (2 hr) followed by ultrafiltration (10 kDa MWCO) .
Methodological Frameworks for Rigorous Inquiry
- PICOT : Use for therapeutic efficacy studies (e.g., "In tumor-bearing mice (P), does this compound-conjugated doxorubicin (I) improve survival (O) compared to free drug (C) over 8 weeks (T)?").
- FINER : Ensure questions are feasible (resources), novel (unexplored PEG branching effects), and ethically compliant (animal study approvals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
